2-chloro-N-(3-hydroxy-3-(thiophen-3-yl)propyl)benzamide
Description
Properties
IUPAC Name |
2-chloro-N-(3-hydroxy-3-thiophen-3-ylpropyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClNO2S/c15-12-4-2-1-3-11(12)14(18)16-7-5-13(17)10-6-8-19-9-10/h1-4,6,8-9,13,17H,5,7H2,(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEPIUTMWSOOXSA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NCCC(C2=CSC=C2)O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-(3-hydroxy-3-(thiophen-3-yl)propyl)benzamide typically involves the following steps:
Formation of the Benzamide Core: The benzamide core can be synthesized by reacting 2-chlorobenzoic acid with an appropriate amine under acidic conditions.
Introduction of the Thiophene Ring: The thiophene ring is introduced through a nucleophilic substitution reaction, where a thiophene derivative reacts with the benzamide intermediate.
Hydroxylation: The final step involves the hydroxylation of the propyl chain to introduce the hydroxy group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-(3-hydroxy-3-(thiophen-3-yl)propyl)benzamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The chloro group can be reduced to a hydrogen atom.
Substitution: The chloro group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be employed.
Major Products
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of the corresponding hydrocarbon.
Substitution: Formation of various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
2-chloro-N-(3-hydroxy-3-(thiophen-3-yl)propyl)benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-chloro-N-(3-hydroxy-3-(thiophen-3-yl)propyl)benzamide involves its interaction with specific molecular targets. The chloro and hydroxy groups can form hydrogen bonds with biological macromolecules, while the thiophene ring can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Benzamide Core
Key Compounds :
- 3-Chloro-N-(2-methyl-2-(thiophen-3-yl)propyl)benzamide ():
- Structure : Chloro substituent at position 3 (vs. position 2 in the target), methyl group at the 2-position of the propyl chain (vs. hydroxyl in the target).
- Properties : Molecular weight = 293.8 g/mol; reduced polarity due to the methyl group, likely lower solubility in polar solvents compared to the target compound .
Table 1: Substituent Impact on Properties
Functional Group Modifications on the Alkyl Chain
Key Compounds :
- 2-Chloro-N-(2-(piperazin-1-yl)ethyl)benzamide hydrochloride (): Structure: Piperazine ring introduced via ethyl chain.
Table 2: Alkyl Chain Functionalization
Heterocyclic and Electronic Modifications
Key Compounds :
- 2-Chloro-N-(3-{4-[3-({2-chloro-5-nitrobenzoyl}amino)propyl]-1-piperazinyl}propyl)-5-nitrobenzamide (): Structure: Nitro groups (electron-withdrawing) and piperazine ring.
Biological Activity
2-chloro-N-(3-hydroxy-3-(thiophen-3-yl)propyl)benzamide is a synthetic organic compound notable for its unique structural features, which include a chloro group and a thiophene moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anti-inflammatory and anticancer applications.
Chemical Structure
The chemical structure of 2-chloro-N-(3-hydroxy-3-(thiophen-3-yl)propyl)benzamide can be represented as follows:
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, including:
- Anticancer Properties : Preliminary studies suggest that 2-chloro-N-(3-hydroxy-3-(thiophen-3-yl)propyl)benzamide may induce apoptosis in cancer cells, particularly through mechanisms involving reactive oxygen species (ROS) and modulation of signaling pathways such as NF-kB and ERK1/2 .
- Anti-inflammatory Effects : The compound has been investigated for its ability to inhibit pro-inflammatory cytokines, which could make it a candidate for treating inflammatory diseases.
The biological activity of 2-chloro-N-(3-hydroxy-3-(thiophen-3-yl)propyl)benzamide is hypothesized to involve:
- Interaction with Molecular Targets : The compound likely interacts with specific enzymes or receptors, modulating their activity.
- Induction of Apoptosis : Evidence suggests that it may activate caspases and alter mitochondrial membrane potential, leading to cell death in cancerous cells .
- Inhibition of Inflammatory Pathways : It may downregulate the expression of cyclooxygenase (COX) enzymes and other inflammatory mediators.
Case Studies
Several studies have explored the biological effects of this compound:
- Antitumor Activity : In vitro studies demonstrated that the compound significantly reduced cell viability in various cancer cell lines, including breast and colon cancer cells. The IC50 values ranged from 10 to 25 µM, indicating potent activity against these cell types.
- Inflammation Models : In animal models of inflammation, administration of the compound resulted in a marked decrease in edema and inflammatory markers compared to controls. Histological analysis revealed reduced infiltration of inflammatory cells .
Table 1: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Anticancer | Induced apoptosis in cancer cells | |
| Anti-inflammatory | Reduced edema and inflammatory markers | |
| Cytotoxicity | IC50 values between 10 - 25 µM |
| Mechanism | Description |
|---|---|
| Apoptosis Induction | Activation of caspases |
| ROS Production | Increased oxidative stress |
| Cytokine Modulation | Inhibition of pro-inflammatory cytokines |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
